molecular formula C10H16N4O3 B13393235 beta-alanyl-3-methyl-L-histidine

beta-alanyl-3-methyl-L-histidine

Cat. No.: B13393235
M. Wt: 240.26 g/mol
InChI Key: MYYIAHXIVFADCU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Anserine can be synthesized using creatinine benzene carnosine hydrochloride as a raw material. The synthesis involves esterification protection, carbon acylation, methylation, and deprotection of specific groups . The reaction conditions are mild, safe, and environmentally friendly, resulting in high product yield and purity .

Industrial Production Methods: The industrial production of anserine involves similar synthetic routes but on a larger scale. The process is designed to be simple, stable, and easy to control, ensuring high yield and purity .

Comparison with Similar Compounds

Anserine is often compared with other histidine-containing dipeptides, such as carnosine and balenine:

Anserine’s unique stability and resistance to degradation make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H16N4O3

Molecular Weight

240.26 g/mol

IUPAC Name

2-(3-aminopropanoylamino)-3-(3-methylimidazol-4-yl)propanoic acid

InChI

InChI=1S/C10H16N4O3/c1-14-6-12-5-7(14)4-8(10(16)17)13-9(15)2-3-11/h5-6,8H,2-4,11H2,1H3,(H,13,15)(H,16,17)

InChI Key

MYYIAHXIVFADCU-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1CC(C(=O)O)NC(=O)CCN

Origin of Product

United States

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